BenchChemオンラインストアへようこそ!

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

Nucleophilic Aromatic Substitution Reaction Kinetics Synthetic Intermediate

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine (CAS 1435806-45-3) is a heterocyclic building block within the pyrazolo[4,3-d]pyrimidine family. Its molecular formula is C₆H₅ClN₄S with a molecular weight of 200.64 g/mol.

Molecular Formula C6H5ClN4S
Molecular Weight 200.65 g/mol
Cat. No. B15058182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC6H5ClN4S
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)Cl)NN=C2
InChIInChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-11-4(3)5(7)10-6/h2H,1H3,(H,8,11)
InChIKeyUMYKQCMVAPBWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine: Technical Baseline for Scientific Procurement


7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine (CAS 1435806-45-3) is a heterocyclic building block within the pyrazolo[4,3-d]pyrimidine family. Its molecular formula is C₆H₅ClN₄S with a molecular weight of 200.64 g/mol . The compound features a chlorine atom at the 7-position and a methylthio substituent at the 5-position, a combination that imparts distinct reactivity for sequential nucleophilic aromatic substitution (SNAr) and oxidation chemistry [1]. Commercially, it is typically supplied at >95% purity, with batch-specific QC data (NMR, HPLC) available . Current primary research and patent literature utilizing this specific intermediate in finalized pharmacological studies is limited, positioning it primarily as an enabling synthetic tool rather than a final bioactive entity.

Procurement Risk of In-Class Substitution for 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine


Selecting a simpler pyrazolo[4,3-d]pyrimidine analog (e.g., lacking the 5-methylthio group) or a regioisomeric pyrazolo[3,4-d]pyrimidine introduces a high risk of synthetic failure. The electron-donating 5-methylthio substituent does not merely modulate lipophilicity; it electronically deactivates the pyrimidine ring toward SNAr at the 7-chloro position, altering reaction kinetics and regiochemical outcomes compared to 5-unsubstituted or 5-sulfonyl analogs [1]. Furthermore, the thioether serves as a latent handle for subsequent oxidation to sulfoxide or sulfone, enabling late-stage diversification that is impossible with non-thioether in-class alternatives. These functional differences mean that substituting with a different halogenated pyrazolopyrimidine, even one with a similar core, cannot reliably reproduce a synthetic route and may jeopardize the integrity of a medicinal chemistry program [1].

Quantitative Evidence Guide: Differentiating 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine for Procurement


Electronic Deactivation: 5-Methylthio vs. 5-Unsubstituted Analogs

The 5-methylthio group is an electron-donating substituent that decreases the electrophilicity of the pyrimidine ring at the 7-position. This results in a slower, but often more controllable, SNAr reaction compared to the more reactive 7-chloro-1H-pyrazolo[4,3-d]pyrimidine, which lacks the 5-substituent [1]. This difference is critical for preventing premature or unselective displacement of the 7-chloro leaving group in multi-step synthetic sequences.

Nucleophilic Aromatic Substitution Reaction Kinetics Synthetic Intermediate

Late-Stage Diversification: Thioether vs. Sulfone Oxidation State Analogs

The methylthio group is a unique, latent functional handle that can be selectively oxidized to a methylsulfinyl or methylsulfonyl group. This oxidation cannot be performed on analogs where the sulfur is already in a higher oxidation state, such as a sulfone. This provides a divergent point for creating two distinct compound libraries from a single intermediate . The methylsulfonyl group is a common pharmacophore in kinase inhibitors, making this oxidation step highly relevant.

Oxidation Chemistry Thioether Sulfoxide/Sulfone

Regioisomeric Purity: Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d] Scaffold Differentiation

The pyrazolo[4,3-d]pyrimidine scaffold is a key pharmacophore for targeting the hinge region of kinases in a different mode than its regioisomer, the pyrazolo[3,4-d]pyrimidine. The [4,3-d] isomer has been exploited in dual BTK/PI3Kδ inhibitor programs, where it demonstrated low nanomolar potency and acceptable PK properties [1]. Purchasing the correct regioisomer, verified by NMR and HPLC , is non-negotiable because a contaminating pyrazolo[3,4-d] isomer would act as a different chemical entity, leading to spurious biological results.

Regioisomer Structural Confirmation Kinase Selectivity

High-Value Application Scenarios for 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine


Kinase Inhibitor Lead Optimization via Oxidative Diversification

Medicinal chemistry teams can use the methylthio group as a launch point for parallel synthesis. The core intermediate is first elaborated via SNAr at the 7-chloro position, and then a fraction of the product is oxidized to the sulfoxide and sulfone. This generates a mini-library of three compounds (thioether, sulfoxide, sulfone) from a single intermediate, allowing rapid exploration of the sulfur oxidation state's impact on potency, selectivity, and metabolic stability. This strategy is particularly valuable for kinase targets where the sulfone group often improves binding affinity. [1]

Controlled Synthesis of 5-Sulfur-Substituted Pyrazolopyrimidines

The compound serves as a superior electrophile for the installation of complex amine nucleophiles. The electronic deactivation by the 5-methylthio group allows for milder or more selective displacement of the 7-chlorine atom compared to more activated substrates, which may undergo side reactions. This controlled reactivity is advantageous when introducing sensitive or polyfunctional amine fragments in the synthesis of focused kinase inhibitor libraries. [2]

Core Scaffold for Dual BTK/PI3Kδ Inhibitor Programs

Based on the established pharmacophore, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure for developing next-generation, dual-acting BTK and PI3Kδ inhibitors for B-cell malignancies. Procuring this specific regioisomer with high purity ensures that SAR studies are built upon the correct chemical foundation, which is critical for programs aiming to overcome resistance to first-generation BTK inhibitors like ibrutinib. [1]

Quote Request

Request a Quote for 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.